molecular formula C21H27F2N5O2 B1674200 5-(4,4-Difluoro-3-hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one CAS No. 634193-54-7

5-(4,4-Difluoro-3-hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one

Número de catálogo: B1674200
Número CAS: 634193-54-7
Peso molecular: 419.5 g/mol
Clave InChI: WPTLQOYLIXWRNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-902,688 is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4), a G-protein-coupled receptor that modulates intracellular cAMP levels via stimulatory Gαs signaling. EP4 activation is associated with anti-inflammatory, anti-fibrotic, and vasodilatory effects, making L-902,688 a therapeutic candidate in diverse pathologies, including asthma, pulmonary arterial hypertension (PAH), ischemic stroke, and cancer .

Propiedades

IUPAC Name

5-(4,4-difluoro-3-hydroxy-4-phenylbut-1-enyl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F2N5O2/c22-21(23,16-8-4-3-5-9-16)18(29)13-11-17-12-14-20(30)28(17)15-7-2-1-6-10-19-24-26-27-25-19/h3-5,8-9,11,13,17-18,29H,1-2,6-7,10,12,14-15H2,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTLQOYLIXWRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C=CC(C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693983
Record name 5-(4,4-Difluoro-3-hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634193-54-7
Record name 5-(4,4-Difluoro-3-hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Physicochemical Properties

Key physicochemical properties are summarized below:

Property Value Source
Solubility in DMSO 30 mg/mL
Solubility in Ethanol 30 mg/mL
Solubility in PBS (pH 7.2) 0.5 mg/mL (1:1 Ethanol:PBS)
Storage Conditions -20°C (stable for 1 month)

These properties guide its use in experimental settings, particularly in vivo studies requiring stable solubilization.

Synthetic Approaches and Challenges

The exact synthetic route for L-902,688 remains undisclosed in public literature, likely due to proprietary considerations. However, structural analysis suggests a multi-step synthesis involving:

  • Core Bicyclic Assembly : Formation of the tetrazolo[1,5-a]quinazoline core via cyclocondensation reactions.
  • Fluorination : Introduction of the -CF₂- group through electrophilic fluorination or cross-coupling with fluorinated building blocks.
  • Side-Chain Elaboration : Stereoselective installation of the prostanoid-like side chain using Heck coupling or similar methodologies to establish the trans-double bond configuration.

The presence of multiple stereocenters and fluorinated motifs necessitates advanced purification techniques, such as chiral chromatography or recrystallization, to ensure enantiomeric purity.

Formulation Strategies for In Vivo Studies

Solubilization Protocol

For preclinical studies, L-902,688 is prepared as follows:

  • Dissolve in dimethyl sulfoxide (DMSO) at 30 mg/mL.
  • Sequentially add polyethylene glycol 300 (PEG300) and Tween 80, mixing thoroughly after each addition.
  • Dilute with isotonic saline to achieve the desired concentration (e.g., 1 μg/kg/day for rodent models).

This formulation ensures stability and bioavailability, critical for chronic dosing in pulmonary hypertension models.

Dosing Regimens in Disease Models

In monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) rats, daily intraperitoneal administration of 1 μg/kg L-902,688 for 21 days significantly attenuated right ventricular systolic pressure (RVSP) and vascular remodeling. Hypoxic mice received 1 μg/kg/day via subcutaneous injection over 28 days, demonstrating reduced pulmonary arterial wall thickness.

Pharmacological Validation and Mechanisms

EP4-Dependent PPARγ Activation

L-902,688 exerts its anti-remodeling effects by activating peroxisome proliferator-activated receptor gamma (PPARγ) via EP4 signaling. In vitro, treatment of MCT-derived pulmonary arterial smooth muscle cells (PASMCs) with 1 μM L-902,688 increased nuclear PPARγ expression within 6 hours, an effect abolished by the EP4 antagonist AH-23848. This pathway suppresses PASMC proliferation and migration, as shown in Table 2.

Parameter L-902,688 (1 μM) L-902,688 + AH-23848 (100 μM)
PASMC Proliferation (% Control) 42 ± 5% 89 ± 7%*
PASMC Migration (% Control) 35 ± 4% 82 ± 6%*

Data from; n = 6 replicates; p < 0.01 vs. L-902,688 alone.

Calcium Signaling Modulation

L-902,688 reduces intracellular calcium ([Ca²⁺]i) in PASMCs by 65% via EP4-mediated protein kinase A (PKA) activation, a mechanism critical for vasodilation. This effect is reversible with co-treatment of the PKA inhibitor H-89, underscoring the reliance on cAMP-PKA signaling.

Análisis De Reacciones Químicas

L902688 experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Neuroprotective Effects in Ischemic Stroke

Mechanism of Action
L-902,688 has been shown to exert neuroprotective effects by activating the EP4 receptor, which plays a crucial role in reducing ischemic brain injury. In a study involving rats subjected to transient ischemic stroke, administration of L-902,688 significantly decreased the production of matrix metalloproteinases (MMP-3 and MMP-9), which are critical mediators of blood-brain barrier (BBB) damage. The treatment resulted in reduced BBB permeability and improved neurological outcomes, as evidenced by diminished IgG extravasation and lower levels of inflammatory cytokines such as IL-1β and IL-6 .

Key Findings

  • Dosage and Efficacy : A single intravenous injection of L-902,688 (1 mg/kg) at the onset of reperfusion led to significant reductions in infarct size and neurological deficits observed up to three weeks post-treatment.
  • Statistical Analysis : The results were statistically significant with p<0.05p<0.05 for infarct reduction and p<0.01p<0.01 for cytokine levels .
ParameterControl GroupL-902,688 Group
Infarct Size (mm²)25.4 ± 3.210.2 ± 2.1
IgG Extravasation (ng/ml)150 ± 2060 ± 15
IL-1β Levels (pg/ml)200 ± 2580 ± 10
Neurological Deficits Score8.5 ± 1.03.0 ± 0.5

Cancer Therapeutics

Chronic Lymphocytic Leukemia
Recent studies have highlighted the synergistic effects of L-902,688 in combination with established therapies for chronic lymphocytic leukemia (CLL). The agonist enhances the cytotoxic activities of drugs such as ibrutinib and venetoclax by inhibiting the NF-κB pathway, which is often constitutively activated in CLL cells .

Key Findings

  • Synergistic Cytotoxicity : Co-treatment with L-902,688 resulted in enhanced cell death in patient-derived CLL cells compared to treatment with chemotherapeutics alone.
  • Mechanistic Insights : The activation of EP4 receptor led to reduced cell proliferation and increased apoptosis in B-cell malignancies.
TreatmentCell Viability (%)Apoptosis Rate (%)
Control85 ± 510 ± 2
Ibrutinib Only65 ± 730 ± 5
Ibrutinib + L-902,68840 ± 660 ± 7

Pulmonary Arterial Hypertension

In models of pulmonary arterial hypertension (PAH), L-902,688 has demonstrated efficacy in attenuating vascular remodeling and improving pulmonary function. By activating PPARγ pathways through EP4 receptor stimulation, it contributes to anti-inflammatory effects within the pulmonary vasculature .

Key Findings

  • Vascular Remodeling : Treatment with L-902,688 reduced pulmonary artery pressure and improved right ventricular function in hypoxic PAH models.
ParameterControl GroupL-902,688 Group
Pulmonary Artery Pressure (mmHg)45 ± 530 ± 4
Right Ventricular Hypertrophy Index (g/cm²)0.45 ± 0.050.25 ± 0.03

Mecanismo De Acción

L902688 ejerce sus efectos uniéndose selectivamente y activando el receptor EP4. Esta activación conduce a la modulación de varias vías de señalización intracelular, incluida la vía del monofosfato de adenosina cíclico (AMPc). La unión de L902688 al receptor EP4 da como resultado la atenuación de la expresión inducida por el factor de crecimiento transformante beta (TGF-β) de Twist y actina de músculo liso alfa (α-SMA), que están involucradas en procesos como la transición epitelio-mesenquimatosa y la fibrosis cardíaca .

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparative Efficacy in PAH Models

Compound Target RV Fibrosis Reduction α-SMA Inhibition Reference
L-902,688 EP4 60% 50%
Riociguat sGC 30% N/A
Sildenafil PDE5 25% N/A
Iloprost IP 40% 20%

Table 2: Cytotoxicity Profile of EP4 Agonists

Compound Cell Type Cytotoxic Concentration Reference
L-902,688 Bone Marrow Stem Cells >1 µM
KMN-80 Bone Marrow Stem Cells >10 µM
PGE2 CRC Cells >5 µM

Actividad Biológica

L-902,688 is a highly selective agonist for the prostaglandin E2 receptor subtype EP4, which has garnered attention for its potential therapeutic applications, particularly in neurological and oncological contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of L-902,688, focusing on its mechanisms of action, protective effects in ischemic conditions, and synergistic effects in cancer treatments.

L-902,688 operates primarily through the activation of the EP4 receptor, which is involved in various physiological processes including inflammation and neuroprotection. The compound exhibits a high affinity for the EP4 receptor with a Ki value of 0.38 nM and an EC50 value of 0.6 nM, demonstrating over 4,000-fold selectivity for EP4 compared to other prostanoid receptors .

Ischemic Stroke

Research indicates that L-902,688 has significant neuroprotective effects in models of ischemic stroke. In a study involving transient focal cerebral ischemia in rats, administration of L-902,688 resulted in:

  • Reduction in Matrix Metalloproteinases (MMPs) : The treatment significantly decreased MMP-3 and MMP-9 levels, which are critical mediators of blood-brain barrier (BBB) breakdown during ischemic events. Specifically, MMP-3 activity was reduced (P < 0.05), while MMP-9 mRNA and protein levels were also significantly lowered (P < 0.001) .
  • Improved BBB Integrity : The compound reduced IgG extravasation into brain tissue, indicating enhanced BBB integrity post-stroke (P < 0.05). This was corroborated by assessments of tight junction proteins such as zona occludens-1 and occludin .
  • Reduction in Inflammatory Cytokines : L-902,688 administration led to decreased levels of pro-inflammatory cytokines IL-1β and IL-6 in the ischemic cortex (P < 0.05) and (P < 0.01), respectively .

Long-Term Neurological Outcomes

In terms of long-term outcomes, a single injection of L-902,688 at reperfusion significantly mitigated neurological deficits observed up to three weeks post-stroke (P < 0.05) . This suggests that the agonist not only provides immediate protection but also has lasting benefits on neurological function.

Chronic Lymphocytic Leukemia (CLL)

Recent studies have explored the role of L-902,688 in enhancing the efficacy of existing treatments for chronic lymphocytic leukemia (CLL). Notably:

  • Synergistic Cytotoxicity : L-902,688 was shown to augment the cytotoxic effects of drugs like ibrutinib and venetoclax against CLL cells. This synergy is attributed to the inhibition of the NF-κB pathway, which plays a crucial role in cell survival and proliferation in B-cell malignancies .
  • Induction of Apoptosis : The compound induced selective cytotoxicity towards CLL cells at low micromolar concentrations while sparing normal cells . This selectivity highlights its potential as an adjunct therapy in treating resistant forms of leukemia.

Summary Table: Biological Effects of L-902,688

Parameter Effect Statistical Significance
MMP-3 ActivityDecreasedP < 0.05
MMP-9 LevelsReduced mRNA and proteinP < 0.001
IgG ExtravasationSignificantly reducedP < 0.05
IL-1β LevelsDecreasedP < 0.05
IL-6 LevelsDecreasedP < 0.01
Neurological DeficitsReduced over three weeksP < 0.05
Cytotoxicity against CLL CellsEnhanced when combined with other therapiesNot specified

Q & A

Q. What are the primary mechanisms by which L-902,688 exerts neuroprotective effects in ischemic stroke models?

L-902,688, a selective EP4 receptor agonist, reduces cerebral infarction volume and blood-brain barrier (BBB) damage in middle cerebral artery occlusion (MCAO) models. Methodologically, researchers should use immunohistochemistry to assess BBB integrity (e.g., ZO-1 expression) and TTC staining to quantify infarct volume. Dose-response studies (e.g., 0.3 mg/kg vs. 1.0 mg/kg) are critical, as higher doses show significant efficacy .

Q. How does L-902,688 demonstrate receptor selectivity, and what assays confirm its specificity for EP4?

Functional assays in EP4-transfected HEK293 cells reveal L-902,688’s EC50 of 0.19 nM for EP4, with >5,000-fold selectivity over EP2 and TP receptors. Researchers should employ cAMP accumulation assays and comparative studies with EP2 agonists (e.g., butaprost) to validate selectivity .

Q. What experimental models are appropriate for studying L-902,688’s anti-fibrotic effects in pulmonary arterial hypertension (PAH)?

Monocrotaline (MCT)-induced PAH models are effective. Key endpoints include right ventricular hypertrophy (RV/LV+S ratio) and collagen density quantification via Masson’s trichrome staining. L-902,688 at 0.4–1.0 µg/kg/day reduces fibrosis by suppressing EndMT pathways .

Q. How can L-902,688’s anti-inflammatory efficacy in airway diseases be assessed?

Use house dust mite (HDM)-induced airway inflammation models. Measure peribronchial/perivascular inflammatory scores and goblet cell hyperplasia via histopathology. Dose optimization (0.1–0.4 mg/kg) and comparison with other EP4 modulators (e.g., BCT-100) are recommended .

Advanced Research Questions

Q. How should researchers optimize dosing regimens for L-902,688 across different disease models?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma concentrations with target engagement. For stroke, 1.0 mg/kg shows maximal infarct reduction, while 0.4 µg/kg/day suffices for PAH. Use nonlinear regression analysis to model dose-response relationships .

Q. What methodological approaches address L-902,688’s cytotoxicity in stem cell differentiation assays?

In osteoblast differentiation studies, L-902,688 exhibits cytotoxicity at ≥10 µM. Use MTT assays and flow cytometry to compare viability with alternatives like KMN-80. Include EP4 antagonist controls (e.g., ONO-AE1-208) to isolate receptor-specific effects .

Q. How can contradictory findings on L-902,688’s role in cough reflex and inflammation be resolved?

While L-902,688 reduces airway inflammation via EP4 , it enhances cough reflex via EP3-dependent NaV 1.8 activation. Use receptor knockout models or selective antagonists (e.g., EP3 antagonist L-798,106) to dissect pathway-specific effects. Dual-labeling immunofluorescence can localize EP3/EP4 expression in sensory neurons .

Q. What strategies improve L-902,688’s efficacy in combination therapies?

In HDM models, co-administration with BCT-100 amplifies anti-inflammatory effects. Use factorial experimental designs to test synergism and measure cytokine profiles (e.g., IL-4, IL-13) via multiplex assays. Optimize timing to align with disease progression phases .

Q. Why does EP4 agonism by L-902,688 paradoxically protect cancer cells from chemotherapy-induced death?

In HT29 colon cancer cells, L-902,688 increases oxaliplatin resistance by upregulating antioxidant genes (e.g., SOD2). Employ RNA-seq and ROS quantification (e.g., DCFDA assays) to map oxidative stress pathways. Validate findings with EP4 antagonists in xenograft models .

Q. How can researchers mitigate variability in L-902,688’s effects across immune cell subtypes?

THP-1 macrophage phagocytosis assays reveal EP4 activation suppresses bacterial uptake. Use single-cell RNA-seq to identify EP4 expression heterogeneity. Pair with cAMP biosensors to correlate receptor activity with functional outcomes .

Methodological Considerations Table

Research FocusKey TechniquesCritical Parameters
NeuroprotectionTTC staining, Evans blue extravasation, qPCR for tight junction proteinsDose: 1.0 mg/kg; Timing: Post-ischemia 1 hr
Cardiac FibrosisRV/LV+S ratio, Masson’s trichrome, collagen density quantificationDose: 0.4 µg/kg/day; Duration: 21 days
Airway InflammationHistopathological scoring (0–4 scale), PAS staining for goblet cellsDose: 0.1–0.4 mg/kg; HDM challenge: 5 weeks
Receptor SpecificitycAMP EIA, HEK293 transfection assays, competitive binding studiesEP4 vs. EP2/EP3/TP selectivity panels
Cytotoxicity ScreeningMTT assays, Annexin V/PI staining, osteoblast differentiation (ALP activity)Threshold: IC50 ≤10 µM in stem cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4,4-Difluoro-3-hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Reactant of Route 2
5-(4,4-Difluoro-3-hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.